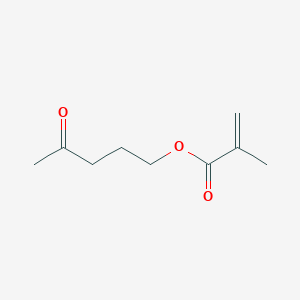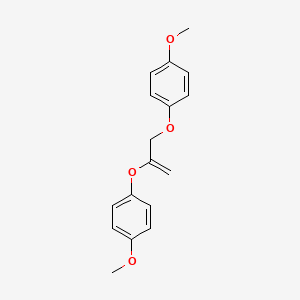![molecular formula C32H30I2N2O4 B12580709 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline CAS No. 184959-58-8](/img/structure/B12580709.png)
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline backbone with two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This compound is commonly used as a ligand in coordination chemistry and is often employed in the synthesis of metal complexes for catalytic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-[2-(2-iodoethoxy)ethoxy]phenyl groups under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of phenanthroline derivatives with oxidized side chains.
Reduction: Formation of phenanthroline derivatives with reduced side chains.
Substitution: Formation of phenanthroline derivatives with substituted side chains.
Wissenschaftliche Forschungsanwendungen
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed in the study of metal-protein interactions and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of catalysts for industrial chemical processes
Wirkmechanismus
The mechanism of action of 2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic processes. The molecular targets include metal ions such as copper, palladium, and platinum, and the pathways involved include electron transfer and coordination bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: Used as a crosslinking reagent for the synthesis of various materials.
9,9-(4-Phenyl-2-propenoyloxy)bisfluorene: Employed in the study of photophysical properties.
Uniqueness
2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone and the presence of two 2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl] substituents. This structure allows it to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry and catalytic applications .
Eigenschaften
CAS-Nummer |
184959-58-8 |
|---|---|
Molekularformel |
C32H30I2N2O4 |
Molekulargewicht |
760.4 g/mol |
IUPAC-Name |
2,9-bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C32H30I2N2O4/c33-15-17-37-19-21-39-27-9-3-23(4-10-27)29-13-7-25-1-2-26-8-14-30(36-32(26)31(25)35-29)24-5-11-28(12-6-24)40-22-20-38-18-16-34/h1-14H,15-22H2 |
InChI-Schlüssel |
CXGWEKKILLCASS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCOCCI)N=C(C=C2)C5=CC=C(C=C5)OCCOCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[(6-hexyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12580626.png)

![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)




![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)

![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)



![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)
